molecular formula C12H11ClN2O2 B11866365 Ethyl 2-chloro-4-(1H-pyrazol-1-yl)benzoate

Ethyl 2-chloro-4-(1H-pyrazol-1-yl)benzoate

Cat. No.: B11866365
M. Wt: 250.68 g/mol
InChI Key: UZRBNJKGGCJQIF-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-4-(1H-pyrazol-1-yl)benzoate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a pyrazole ring attached to a benzoate ester, with a chlorine atom at the 2-position of the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-chloro-4-(1H-pyrazol-1-yl)benzoate typically involves the reaction of 2-chloro-4-nitrobenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with ethyl chloroformate to yield the desired pyrazole derivative. The reaction conditions often include the use of a suitable solvent such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-4-(1H-pyrazol-1-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 2-chloro-4-(1H-pyrazol-1-yl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-chloro-4-(1H-pyrazol-1-yl)benzoate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The chlorine atom and ester group may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-chloro-4-(1H-pyrazol-1-yl)benzoate: Similar structure but with a methyl ester group instead of an ethyl ester.

    2-Chloro-4-(1H-pyrazol-1-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of an ester.

    Ethyl 2-bromo-4-(1H-pyrazol-1-yl)benzoate: Similar structure but with a bromine atom instead of a chlorine atom.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chlorine atom and the ethyl ester group can influence its solubility, stability, and interaction with biological targets .

Properties

Molecular Formula

C12H11ClN2O2

Molecular Weight

250.68 g/mol

IUPAC Name

ethyl 2-chloro-4-pyrazol-1-ylbenzoate

InChI

InChI=1S/C12H11ClN2O2/c1-2-17-12(16)10-5-4-9(8-11(10)13)15-7-3-6-14-15/h3-8H,2H2,1H3

InChI Key

UZRBNJKGGCJQIF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)N2C=CC=N2)Cl

Origin of Product

United States

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